molecular formula C9H7IO5 B14278262 1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione CAS No. 135394-78-4

1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione

Cat. No.: B14278262
CAS No.: 135394-78-4
M. Wt: 322.05 g/mol
InChI Key: OAZJMZBCZRBVPD-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione is an organoiodine compound known for its unique structure and reactivity. It is a derivative of benziodoxole, featuring an acetyloxy group attached to the iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione typically involves the oxidation of 2-iodobenzoic acid. One common method is the Dess-Martin periodinane synthesis, which involves the following steps :

    Oxidation of 2-iodobenzoic acid: This step is carried out using potassium bromate (KBrO3) and sulfuric acid (H2SO4) to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.

    Acetylation: The resulting compound is then acetylated using acetic anhydride and glacial acetic acid under an argon atmosphere to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures due to the exothermic nature of the reactions involved .

Chemical Reactions Analysis

Types of Reactions

1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to aldehydes or ketones.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione primarily involves its role as an oxidizing agent. The acetyloxy group facilitates the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The iodine atom in the compound plays a crucial role in stabilizing the intermediate species formed during the reaction .

Comparison with Similar Compounds

Properties

CAS No.

135394-78-4

Molecular Formula

C9H7IO5

Molecular Weight

322.05 g/mol

IUPAC Name

(1,3-dioxo-1λ5,2-benziodoxol-1-yl) acetate

InChI

InChI=1S/C9H7IO5/c1-6(11)14-10(13)8-5-3-2-4-7(8)9(12)15-10/h2-5H,1H3

InChI Key

OAZJMZBCZRBVPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OI1(=O)C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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